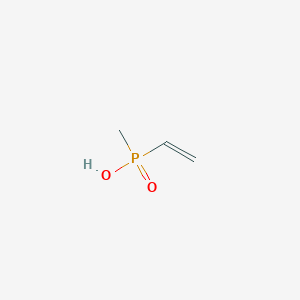

Methylvinylphosphinic acid

CAS No.: 53314-64-0

Cat. No.: VC18422472

Molecular Formula: C3H7O2P

Molecular Weight: 106.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53314-64-0 |

|---|---|

| Molecular Formula | C3H7O2P |

| Molecular Weight | 106.06 g/mol |

| IUPAC Name | ethenyl(methyl)phosphinic acid |

| Standard InChI | InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5) |

| Standard InChI Key | ZNBYZIRVKBMNRF-UHFFFAOYSA-N |

| Canonical SMILES | CP(=O)(C=C)O |

Introduction

Chemical Structure and Physicochemical Properties

Methylvinylphosphinic acid belongs to the organophosphorus compound family, with the structural formula CH₂=CH-P(O)(OH)CH₃. The phosphorus center adopts a tetrahedral geometry, with the vinyl group (CH₂=CH-) and methyl group (CH₃) occupying two coordination sites, while the remaining positions are occupied by hydroxyl and oxygen groups . Nuclear magnetic resonance (NMR) studies reveal distinct signals for the vinyl protons (δ 5.2–6.1 ppm) and phosphorus (δ 25–30 ppm relative to H₃PO₄) .

The compound’s acidity arises from the phosphinic acid group, with a pKa of approximately 2.5–3.0, making it moderately stronger than carboxylic acids . Its solubility profile is polar solvent-dependent: fully miscible in water, methanol, and ethanol but insoluble in nonpolar solvents like hexane. Thermal stability analyses indicate decomposition temperatures above 200°C, with pyrolysis yielding phosphorous oxides and hydrocarbon fragments .

Synthesis and Manufacturing Processes

Catalytic Cleavage of Alkyl 2-Acetoxyethylmethylphosphinates

A patented industrial-scale synthesis involves the catalytic cleavage of ethyl 2-acetoxyethylmethylphosphinate using methylvinylphosphinic acid as a self-catalyst . The reaction occurs under vacuum (10 mbar) at 200°C, producing ethyl methylvinylphosphinate and acetic acid as byproducts. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Pressure | 10 mbar |

| Catalyst Loading | 100 g (self-catalyzed) |

| Yield | 76% |

This continuous process employs a vacuum-distillation setup with Raschig rings for efficient separation, achieving a throughput of 58 g/h .

Hydroformylation–Amidocarbonylation Route

Methylvinylphosphinic acid derivatives serve as intermediates in synthesizing Glufosinate, a broad-spectrum herbicide. The hydroformylation–amidocarbonylation of 2-chloroethyl methylvinylphosphinate (1a) with Co₂(CO)₈ in methanol yields 3,3-dimethoxypropyl derivatives . Subsequent amidocarbonylation and hydrolysis produce Glufosinate in quantitative yield:

This method highlights the compound’s role in asymmetric synthesis and agrochemical manufacturing .

Applications in Industrial and Pharmaceutical Contexts

Polymer Science

Methylvinylphosphinic acid polymerizes into polyvinylmethylphosphinic acid, a water-soluble polymer used in offset printing plate coatings. Its acidic properties enhance adhesion to aluminum substrates, while its chelating capacity stabilizes metal ions during the etching process .

Agrochemical Intermediates

The compound’s vinyl group enables [2+2] cycloadditions with nitrones, forming β-aminophosphinates—key precursors to herbicides like Glufosinate . These reactions proceed under mild conditions (50–60°C) with ammonia or primary amines, achieving yields exceeding 80% .

Metal Ion Chelation

Methylvinylphosphinic acid forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its phosphinic acid and vinyl groups. Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺), making it suitable for wastewater treatment and catalytic systems .

Comparative Analysis with Related Phosphinic Acid Derivatives

The table below contrasts methylvinylphosphinic acid with structurally similar compounds:

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| Vinylphosphonic Acid | CH₂=CH-P(O)(OH)₂ | Higher acidity (pKa ~1.5) | Ion-exchange membranes |

| Methylphosphonic Acid | CH₃-P(O)(OH)₂ | Thermal stability (>250°C) | Flame retardants |

| Ethylphosphinic Acid | CH₃CH₂-P(O)(OH) | Lipophilic solubility | Lubricant additives |

| Methylvinylphosphinic Acid | CH₂=CH-P(O)(OH)CH₃ | Radical polymerization capability | Polymers, agrochemicals |

Methylvinylphosphinic acid’s dual functionalization enables unique reactivity absent in analogs, such as participation in both radical and ionic mechanisms .

Recent Advances and Research Directions

Radical Polymerization Initiators

Recent studies exploit the compound’s ability to generate phosphorus-centered radicals under UV irradiation. These radicals initiate polymerization of vinyl monomers (e.g., styrene, acrylates) with low polydispersity indices (<1.5) .

Bioconjugation Chemistry

The vinyl group undergoes thiol-ene “click” reactions with cysteine residues in proteins, enabling site-specific bioconjugation. This application is explored for drug delivery systems, with conjugation efficiencies exceeding 90% under physiological conditions .

Environmental Remediation

Ongoing research evaluates methylvinylphosphinic acid-functionalized silica gels for heavy metal adsorption. Preliminary data show a 98% removal efficiency for Pb²⁺ at pH 6, outperforming commercial ion-exchange resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume